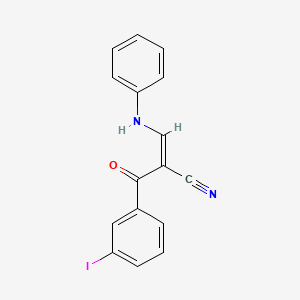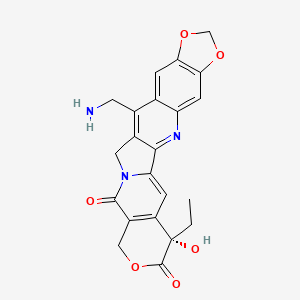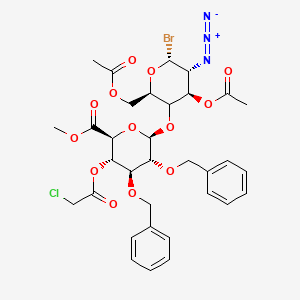![molecular formula C27H22Cl2FN3O2 B11827082 (3R,3'S)-5,7'-dichloro-6'-fluoro-1-(4-methoxybenzyl)-3'-methyl-2',3',4',9'-tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one](/img/structure/B11827082.png)
(3R,3'S)-5,7'-dichloro-6'-fluoro-1-(4-methoxybenzyl)-3'-methyl-2',3',4',9'-tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,3’S)-5,7’-dichloro-6’-fluoro-1-(4-methoxybenzyl)-3’-methyl-2’,3’,4’,9’-tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique spiro structure, which contributes to its distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3’S)-5,7’-dichloro-6’-fluoro-1-(4-methoxybenzyl)-3’-methyl-2’,3’,4’,9’-tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one typically involves multiple steps, including the formation of the spirocyclic core and the introduction of various substituents. Common synthetic routes may include:
Formation of the Spirocyclic Core: This step often involves the cyclization of a suitable precursor to form the spiro structure. Reaction conditions may include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Introduction of Substituents: The introduction of chloro, fluoro, methoxy, and methyl groups can be achieved through various substitution reactions. Reagents such as chlorinating agents, fluorinating agents, and methylating agents are commonly used under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
化学反応の分析
Types of Reactions
(3R,3’S)-5,7’-dichloro-6’-fluoro-1-(4-methoxybenzyl)-3’-methyl-2’,3’,4’,9’-tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Substitution reactions can occur at the chloro, fluoro, or methoxy positions using appropriate nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (3R,3’S)-5,7’-dichloro-6’-fluoro-1-(4-methoxybenzyl)-3’-methyl-2’,3’,4’,9’-tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, (3R,3’S)-5,7’-dichloro-6’-fluoro-1-(4-methoxybenzyl)-3’-methyl-2’,3’,4’,9’-tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one may be explored as a potential therapeutic agent. Its unique structure and chemical properties make it a candidate for drug development, particularly in the treatment of diseases where traditional therapies are ineffective.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or mechanical strength. Its applications may extend to fields such as materials science, nanotechnology, and polymer chemistry.
作用機序
The mechanism of action of (3R,3’S)-5,7’-dichloro-6’-fluoro-1-(4-methoxybenzyl)-3’-methyl-2’,3’,4’,9’-tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, gene expression, or metabolic processes, resulting in its observed effects.
類似化合物との比較
Similar Compounds
(3R,3’S)-5,7’-dichloro-6’-fluoro-1-(4-methoxybenzyl)-3’-methyl-2’,3’,4’,9’-tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one: shares similarities with other spirocyclic compounds, such as spiro[indoline-3,1’-pyrido[3,4-b]indol]-2-ones with different substituents.
4-Bromo-3-(trifluoromethyl)aniline:
Uniqueness
The uniqueness of (3R,3’S)-5,7’-dichloro-6’-fluoro-1-(4-methoxybenzyl)-3’-methyl-2’,3’,4’,9’-tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one lies in its specific combination of substituents and spirocyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
特性
分子式 |
C27H22Cl2FN3O2 |
|---|---|
分子量 |
510.4 g/mol |
IUPAC名 |
(1R,3S)-5',7-dichloro-6-fluoro-1'-[(4-methoxyphenyl)methyl]-3-methylspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-indole]-2'-one |
InChI |
InChI=1S/C27H22Cl2FN3O2/c1-14-9-19-18-11-22(30)21(29)12-23(18)31-25(19)27(32-14)20-10-16(28)5-8-24(20)33(26(27)34)13-15-3-6-17(35-2)7-4-15/h3-8,10-12,14,31-32H,9,13H2,1-2H3/t14-,27+/m0/s1 |
InChIキー |
USJKHXAXUQKUBO-PGGUUEOZSA-N |
異性体SMILES |
C[C@H]1CC2=C([C@]3(N1)C4=C(C=CC(=C4)Cl)N(C3=O)CC5=CC=C(C=C5)OC)NC6=CC(=C(C=C26)F)Cl |
正規SMILES |
CC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)N(C3=O)CC5=CC=C(C=C5)OC)NC6=CC(=C(C=C26)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B11827019.png)


![(1S,4R,13R)-3-oxa-11-azatetracyclo[6.4.1.01,11.04,13]tridec-8-ene](/img/structure/B11827030.png)


![2-(8-Bromodibenzo[b,d]thiophen-1-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B11827045.png)



